molecular formula C23H28N6O B6531475 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020501-90-9

3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531475
CAS No.: 1020501-90-9
M. Wt: 404.5 g/mol
InChI Key: QHIBWJDLQXLYNI-UHFFFAOYSA-N
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Description

The compound 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine moiety substituted with a 3,4-dimethylbenzoyl group and a pyridazine ring bearing a 3,4,5-trimethylpyrazole substituent. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inotropic, anti-platelet aggregation, anti-bacterial, and anti-viral properties .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-15-6-7-20(14-16(15)2)23(30)28-12-10-27(11-13-28)21-8-9-22(25-24-21)29-19(5)17(3)18(4)26-29/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIBWJDLQXLYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The dimethylbenzoyl group on the target compound’s piperazine ring introduces steric bulk and lipophilicity, which could enhance blood-brain barrier penetration compared to the chlorophenoxypropyl group in the compound .
  • The 3,4,5-trimethylpyrazole substituent on the pyridazine ring may confer greater metabolic stability than simpler pyrazole derivatives (e.g., unsubstituted pyrazoles in ) due to steric protection of the heterocycle .

Critical Analysis :

  • The anti-viral activity observed in chlorophenoxypropyl-substituted pyridazines suggests that the target compound’s dimethylbenzoyl group—with similar aromaticity but reduced polarity—might target viral proteases or polymerases.
  • Pyrazolo[3,4-d]pyrimidines in undergo isomerization under specific conditions , whereas the target compound’s fully substituted pyrazole likely resists such transformations, enhancing its stability in physiological environments.

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